molecular formula C4H5N3 B1205247 1-Vinyl-1,2,4-triazole CAS No. 2764-83-2

1-Vinyl-1,2,4-triazole

Cat. No. B1205247
CAS RN: 2764-83-2
M. Wt: 95.1 g/mol
InChI Key: ITUNZCVRYICLQM-UHFFFAOYSA-N
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Description

Synthesis Analysis 1-Vinyl-1,2,4-triazole and its derivatives are synthesized through various methods, including free radical polymerization and copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the chemical's versatility and significance in polymer chemistry. The synthesis often involves the condensation of active methylene compounds with vinyl azides or their precursors, demonstrating the molecule's reactive nature and its ability to form structurally diverse compounds (S. G., Anebouselvy K, & Dhevalapally B. Ramachary, 2020; G. L'abbé & A. Hassner, 1970).

Chemical Reactions and Properties 1-Vinyl-1,2,4-triazole participates in various chemical reactions, including the Rh(II)-catalyzed cascade transannulation and electrochemical synthesis, showcasing its reactivity and the possibility of forming complexes with metals. These reactions enable the synthesis of materials with diverse structural features and potential applications in different fields (K. Pal, Geetanjali S. Sontakke, & Chandra M. R. Volla, 2019; S. Sargsyan et al., 2021).

Physical Properties Analysis The physical properties of 1-vinyl-1,2,4-triazole derivatives, such as thermal stability, solubility, and mechanical strength, are influenced by their molecular structure and the nature of substituents. These properties are crucial for the material's application in various domains, including high-performance polymers and coatings (Weiyi Zhang & Jiayin Yuan, 2016; A. Pozdnyakov et al., 2017).

Chemical Properties Analysis The chemical properties, such as reactivity with various reagents and participation in polymerization reactions, highlight the utility of 1-vinyl-1,2,4-triazole in synthesizing novel polymeric materials. These properties enable the creation of copolymers with specific functionalities and applications, further demonstrating the compound's versatility (M. Obadia et al., 2015; J. Das, Santu Dey, & T. Pathak, 2019).

Scientific Research Applications

Proton Conduction Enhancement in Polymer Electrolyte Membranes

1-Vinyl-1,2,4-triazole has been identified as an active group to significantly enhance proton conduction in polymer electrolyte membranes (PEMs). Its use in PEMs without acidic dopants showed conductivities approximately 105 times greater than those of poly(4-vinylimidazole) in dry air at 50-150°C. This suggests its potential in improving mechanical properties and long-term stability of PEMs, especially under fuel cell operating conditions (Zhou et al., 2005).

Development of Proton-Conducting Fuel Cell Membranes

1-Vinyl-1,2,4-triazole has been noted for its role in developing proton-conducting fuel cell membranes. It enhances basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability (up to 300–330°C), electrochemical stability (up to 3–4 V), and high ionic conductivity under anhydrous conditions at temperatures above 100°C. The presence of 1-Vinyl-1,2,4-triazole in these membranes contributes to their mechanical strength and morphological stability (Prozorova & Pozdnyakov, 2023).

Role in Electropolymerization and Metal-Polymer Complexes

1-Vinyl-1,2,4-triazole can undergo electropolymerization in the presence of potassium persulfate, leading to the formation of colored metal-polymer coatings and powders. This demonstrates its potential in creating polymer complexes with metals like Fe, Co, Ni, and Cu, with significant implications in material science (Sargsyan et al., 2021).

Energetic Polymer Salts Synthesis

The synthesis of energetic polymer salts from 1-vinyl-1,2,4-triazole derivatives has been explored. These polymer salts exhibit good thermal properties and high densities, making them of interest in fields requiring materials with specific energetic properties (Xue, Gao, & Shreeve, 2008).

Copolymerization and Polymer Chemistry

1-Vinyl-1,2,4-triazole has been studied in the context of copolymerization, showing higher reactivity than other compounds like crotonic aldehyde. The resulting copolymers are water-soluble and possess properties like thermostability up to 300°C (Pozdnyakov et al., 2012).

Hydrogel Applications in Biomedicine

A supramolecular polymer hydrogel synthesized by copolymerization of 1-vinyl-1,2,4-triazole has demonstrated potential in biomedical applications. It exhibits excellent mechanical properties, self-repairability, antimicrobial and anti-inflammatory activities, and biocompatibility, which are essential for implantable medical devices (Wang et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Future Directions

The synthesis and polymerization of vinyl-1,2,4-triazoles have recently gained attention driven by the spectacular development of the copper-catalyzed azide - alkyne cycloaddition, the most widely applied example of the “click” chemistry philosophy . The increasing demand of modern medicine and pharmaceutics for effective biologically active materials contributes to the intensified creation of novel functional polymeric metal-containing nanocomposites promising for designing antibacterial and immunomodulatory drugs and systems for the targeted delivery of contrast agents, drugs, modifiers, and biosensors .

properties

IUPAC Name

1-ethenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUNZCVRYICLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70234-95-6
Record name 1H-1,2,4-Triazole, 1-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70234-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60340499
Record name 1-Vinyl-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Vinyl-1,2,4-triazole

CAS RN

2764-83-2
Record name 1-Vinyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Vinyl-1,2,4-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
794
Citations
U Sen, A Bozkurt, A Ata - Journal of Power Sources, 2010 - Elsevier
In this study, proton conducting Nafion–poly(1-vinyl-1,2,4-triazole) blends are produced. Nafion/polymer blend membranes are prepared by means of film casting from the Nafion–PVTri …
Number of citations: 69 www.sciencedirect.com
IA Shurygina, GF Prozorova, IS Trukhan, SA Korzhova… - Nanomaterials, 2020 - mdpi.com
Novel silver/poly-1-vinyl-1,2,4-triazole nanocomposite materials—possessing antimicrobial activity against Gram-positive and Gram-negative bacteria—have been synthesized and …
Number of citations: 20 www.mdpi.com
A Aslan, A Bozkurt - Journal of power sources, 2009 - Elsevier
The fabrication, thermal and proton conducting properties of complex polymer electrolytes based on poly(vinylphosphonic acid) (VPA) and poly(1-vinyl-1,2,4-triazole) (PVTri) were …
Number of citations: 72 www.sciencedirect.com
H Xue, H Gao, JM Shreeve - Journal of Polymer Science Part A …, 2008 - Wiley Online Library
Energetic polymers salts from 1‐vinyl‐1,2,4‐triazole derivatives have been synthesized via free radical polymerization of 1‐vinyl‐1,2,4‐triazolium monomer salts or by protonation of poly…
Number of citations: 29 onlinelibrary.wiley.com
SÜ Çelik, A Aslan, A Bozkurt - Solid State Ionics, 2008 - Elsevier
The development of anhydrous proton conducting membrane is important for the operation of polymer electrolyte membrane fuel cell (PEMFC) at intermediate temperature (100–200 C). …
Number of citations: 108 www.sciencedirect.com
AS Pozdnyakov, AI Emel'yanov, NP Kuznetsova… - Synlett, 2015 - thieme-connect.com
An insoluble nanocomposite with copper nanoparticles (CuNP) stabilized by 1-vinyl-1,2,4-triazole and acrylonitrile copolymer was synthesized and characterized by scanning electron …
Number of citations: 28 www.thieme-connect.com
A Aslan, SÜ Çelik, Ü Şen, R Haser, A Bozkurt - Electrochimica acta, 2009 - Elsevier
In the present work, proton conductivity in a polymer blend comprising proton solvating heterocycles was examined. Poly(1-vinyl-1,2,4-triazole), PVTri was produced by free radical …
Number of citations: 55 www.sciencedirect.com
AS Pozdnyakov, AA Ivanova, AI Emel'yanov… - Journal of …, 2020 - Elsevier
New water-soluble polymer nanocomposites with gold nanoparticles (AuNPs) were synthesized using functional copolymer of 1-vinyl-1,2,4-triazole with N-vinylpyrrolidone (poly(VT-co-…
Number of citations: 24 www.sciencedirect.com
GF Prozorova, AS Pozdnyakov - Polymer Science, Series C, 2022 - Springer
The review summarizes the data on the synthesis, physicochemical properties, and biological activity of poly(1-vinyl-1,2,4-triazole) and its nanocomposites with silver nanoparticles. The …
Number of citations: 9 link.springer.com
A Zezin, G Danelyan, A Emel'yanov… - Applied …, 2022 - Wiley Online Library
Poly‐1‐vinyl‐1,2,4‐triazole (PVT)‐based materials with silver nanoparticles are promising antibacterial products. The metal nanoparticles with controllable sizes were obtained by …
Number of citations: 9 onlinelibrary.wiley.com

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